molecular formula C6H9FN2OS B13335318 1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol

1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol

Cat. No.: B13335318
M. Wt: 176.21 g/mol
InChI Key: LAAAGXNJAHBILU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol typically involves the reaction of imidazole derivatives with fluorinated alcohols under controlled conditions. One common synthetic route includes the nucleophilic substitution of a halogenated precursor with an imidazole-thiol compound . The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the sulfanyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atom and sulfanyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol can be compared with other imidazole-containing compounds, such as:

    1-Methylimidazole: Lacks the fluorine and sulfanyl groups, making it less reactive in certain contexts.

    2-Mercaptoimidazole: Contains a sulfanyl group but lacks the fluorine atom, affecting its chemical properties and reactivity.

    Fluorinated imidazoles: Similar in having a fluorine atom but may differ in the position of the fluorine and other substituents. The uniqueness of this compound lies in its combination of a fluorine atom, an imidazole ring, and a sulfanyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9FN2OS

Molecular Weight

176.21 g/mol

IUPAC Name

1-fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol

InChI

InChI=1S/C6H9FN2OS/c7-3-5(10)4-11-6-8-1-2-9-6/h1-2,5,10H,3-4H2,(H,8,9)

InChI Key

LAAAGXNJAHBILU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)SCC(CF)O

Origin of Product

United States

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